molecular formula C12H14FNO3 B6173449 rel-(2R)-2-[(2-fluorophenyl)formamido]-3-methylbutanoic acid CAS No. 1608851-55-3

rel-(2R)-2-[(2-fluorophenyl)formamido]-3-methylbutanoic acid

Cat. No.: B6173449
CAS No.: 1608851-55-3
M. Wt: 239.2
InChI Key:
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Description

rel-(2R)-2-[(2-fluorophenyl)formamido]-3-methylbutanoic acid: is a synthetic organic compound that belongs to the class of amino acids This compound is characterized by the presence of a fluorophenyl group and a formamido group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R)-2-[(2-fluorophenyl)formamido]-3-methylbutanoic acid typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorophenylamine, is reacted with formic acid to form the 2-fluorophenylformamide intermediate.

    Amino Acid Formation: The intermediate is then subjected to a reaction with a suitable α-keto acid, such as pyruvic acid, under reductive amination conditions to form the desired amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the formamido group can yield the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, rel-(2R)-2-[(2-fluorophenyl)formamido]-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It can also serve as a probe to investigate the effects of fluorine substitution on biological activity.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of rel-(2R)-2-[(2-fluorophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the formamido group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-fluorophenyl)amino]-3-methylbutanoic acid
  • 2-[(2-chlorophenyl)formamido]-3-methylbutanoic acid
  • 2-[(2-bromophenyl)formamido]-3-methylbutanoic acid

Uniqueness

rel-(2R)-2-[(2-fluorophenyl)formamido]-3-methylbutanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine substitution often enhances metabolic stability, increases lipophilicity, and can improve binding interactions with biological targets compared to its chloro or bromo analogs.

Properties

CAS No.

1608851-55-3

Molecular Formula

C12H14FNO3

Molecular Weight

239.2

Purity

96

Origin of Product

United States

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